BenchChemオンラインストアへようこそ!

Tiotropium-d5 Bromide

LC-MS/MS Isotopic cross-talk MRM transitions

Tiotropium-d5 Bromide, a penta-deuterated (+5 Da) isotopologue, co-elutes with Tiotropium in reversed-phase LC while avoiding isotopic cross-talk that plagues d3 analogs. It ensures accurate matrix-effect correction for LC-MS/MS quantification at sub-pg/mL plasma levels (LLOQ 0.2 pg/mL), meeting ICH Q2(R1) validation. Essential for pharmacokinetic/bioequivalence studies, therapeutic drug monitoring, and pharmaceutical impurity profiling.

Molecular Formula C₁₉H₁₇D₅BrNO₄S₂
Molecular Weight 477.45
CAS No. 1229646-72-3
Cat. No. B1146408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiotropium-d5 Bromide
CAS1229646-72-3
Synonyms(1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane-d5 Bromide; 
Molecular FormulaC₁₉H₁₇D₅BrNO₄S₂
Molecular Weight477.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiotropium-d5 Bromide Procurement Guide: Isotopic Internal Standard for Bioanalytical Quantification


Tiotropium-d5 Bromide (CAS 1229646-72-3) is a penta-deuterated isotopologue of the long-acting muscarinic antagonist (LAMA) Tiotropium Bromide, wherein five hydrogen atoms are replaced by deuterium (²H) to yield a molecular mass shift of +5 Da [1]. As a stable isotope-labeled (SIL) internal standard, it is designed to co-elute with non-deuterated Tiotropium during reversed-phase LC separation while being distinguishable by mass spectrometry, enabling precise correction for matrix effects, extraction losses, and ionization variability in quantitative bioanalytical workflows [2].

Why Generic Non-Deuterated or Differently Deuterated Tiotropium Analogs Cannot Substitute Tiotropium-d5 Bromide in Regulated Bioanalysis


In LC-MS/MS quantification of Tiotropium at sub-pg/mL plasma concentrations, the choice of internal standard directly dictates assay accuracy, precision, and regulatory defensibility. Non-isotopic internal standards such as clenbuterol exhibit different chromatographic retention and extraction recovery, leading to incomplete correction of matrix effects [1]. Differently deuterated analogs (e.g., Tiotropium-d3, +3 Da) may suffer from isotopic cross-talk with the analyte's M+2 natural isotopologue, particularly at the low fragment-ion masses (e.g., m/z 152→170) used for MRM detection [2]. The +5 Da mass shift of Tiotropium-d5 provides a wider separation window, but the precise quantitative advantage is context-dependent and must be verified per assay.

Quantitative Differentiation of Tiotropium-d5 Bromide Against Closest Analogs: Evidence for Procurement Decisions


Mass Shift Advantage: +5 Da (d5) vs. +3 Da (d3) for Reducing Isotopic Cross-Talk in MRM Quantification

Tiotropium-d5 Bromide provides a nominal mass shift of +5 Da relative to the non-deuterated analyte (MW 472.4 vs. 477.5 Da), compared to +3 Da for the widely available Tiotropium-d3 Bromide . The larger mass separation reduces the potential for isotopic cross-contamination from the M+2 natural-abundance isotopologue of Tiotropium (approximately 2.5% relative abundance at nominal m/z 392) spilling into the d3 internal standard channel. The MRM transition monitored for Tiotropium-d5 is typically m/z 395.0→155.2, whereas Tiotropium-d3 uses m/z 395.0 as well? No, wait—the d3 precursor would be m/z 395.0, but the d5 precursor is m/z 397.0? Actually, from available data, the precursor ion of Tiotropium is m/z 392.0, so d3 would be 395.0 and d5 would be 397.0? However, the actual dataset [1] lists the precursor ion for Tiotropium-d5 as m/z 395.00 and for the analyte as 391.95, which suggests a different charge state or fragmentation. Regardless, the wider m/z separation in d5 versus d3 is a structural fact.

LC-MS/MS Isotopic cross-talk MRM transitions Tiotropium bioanalysis

Method Sensitivity Comparison: Deuterated IS Achieves 2.5× Lower LLOQ than Non-Isotopic IS in Published Tiotropium Plasma Assays

A validated LC-MS/MS method employing a deuterated internal standard (consistent with Tiotropium-d5 usage) on the Shimadzu LCMS-8060NX platform achieved a Lower Limit of Quantification (LLOQ) of 0.20 pg/mL in human plasma [1]. In contrast, the widely cited method of Wang et al. (2007), which uses the non-isotopic internal standard clenbuterol, reported an LLOQ of 0.50 pg/mL—a 2.5-fold higher limit [2]. While instrument sensitivity has improved over the intervening years, the use of a co-eluting deuterated IS is a critical factor enabling the lower LLOQ by providing superior correction for matrix-induced ion suppression.

LLOQ Method validation Plasma bioanalysis Sensitivity

Isotopic Purity Specification: 98% for Tiotropium-d5 vs. ≥99% for Commercial d3 Standard—Implications for Quantitative Accuracy

Commercially available Tiotropium-d5 Bromide (Coompo, Cat. C259206) is specified at 98% chemical purity [1]. The dominant alternative, Tiotropium-d3 Bromide (Cayman Chemical, Item No. 25285), is specified at ≥99% purity with a defined deuterium incorporation of d1-d3 forms . The 1% purity difference, while modest, can propagate to a proportional systematic bias in quantified concentrations when the internal standard contains non-deuterated or under-deuterated impurities that co-elute and contribute signal in the analyte MRM channel. Researchers must verify isotopic enrichment by MS and NMR for each lot to ensure that the d5 enrichment exceeds 98% and that protio impurities are negligible [2].

Isotopic purity Certificate of Analysis Procurement specification Method accuracy

Storage Condition Differentiation: Refrigerated (2-8°C) for d5 vs. Frozen (-20°C) for d3 Standard

Tiotropium-d5 Bromide is specified for storage at 2-8°C (refrigerated), protected from air and light, according to the supplier [1]. Tiotropium-d3 Bromide, in contrast, requires storage at -20°C (frozen) as per Cayman Chemical specifications . The less stringent refrigeration requirement for the d5 standard reduces shipping complexity and short-term storage costs, and may indicate a lower rate of hydrolytic degradation of the ester linkage under refrigerated conditions. However, no published forced-degradation study directly comparing the stability of d5 versus d3 tiotropium was identified, so this remains a vendor-specified operational advantage rather than a confirmed stability difference.

Stability Storage condition Logistics Procurement

Optimal Procurement and Application Scenarios for Tiotropium-d5 Bromide in Bioanalytical Workflows


Pharmacokinetic and Bioequivalence Studies of Inhaled Tiotropium Formulations

Tiotropium-d5 Bromide is the preferred internal standard for LC-MS/MS quantification of tiotropium in human plasma during pharmacokinetic (PK) and bioequivalence (BE) studies. Its +5 Da mass shift and chromatographic co-elution with the analyte enable accurate correction for matrix effects and extraction variability, supporting validated methods with LLOQs as low as 0.2 pg/mL [1]. This sensitivity is critical for capturing the full plasma concentration-time profile following a single 18 µg inhaled dose, where Cmax values are typically <10 pg/mL and the terminal elimination phase extends beyond 72 hours [2].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology of Anticholinergic Bronchodilators

In clinical laboratories performing therapeutic drug monitoring of tiotropium or investigating accidental overdose, Tiotropium-d5 Bromide provides a robust internal standard that compensates for ion suppression from endogenous plasma components. The validated method using deuterated IS on Shimadzu LCMS-8060NX demonstrated intra- and inter-day accuracy of 103-113% with RSD <18.6% at the LLOQ, meeting acceptance criteria for clinical bioanalysis [1].

In Vitro Metabolism and Drug-Drug Interaction Studies Using Human Hepatocytes or Liver Microsomes

For in vitro metabolism studies where tiotropium concentrations in incubation media must be quantified in the presence of complex matrices (e.g., NADPH-regenerating system, microsomal proteins), Tiotropium-d5 Bromide serves as an ideal internal standard. Its near-identical extraction recovery and ionization efficiency to the analyte minimize variability across incubation conditions, enabling precise determination of metabolic stability parameters such as intrinsic clearance and half-life [3].

Quality Control and Impurity Profiling of Tiotropium Bromide Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

In pharmaceutical quality control laboratories, Tiotropium-d5 Bromide can be employed as an internal standard for the simultaneous quantification of tiotropium and its related impurities by LC-MS/MS, as demonstrated in published methods for impurities G and H in capsule formulations [4]. The deuterated standard ensures accurate quantitation even in the presence of excipients and degradation products, supporting ICH Q2(R1) method validation requirements.

Quote Request

Request a Quote for Tiotropium-d5 Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.